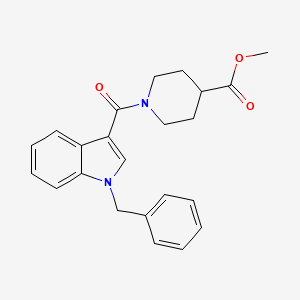
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate, also known as MBPC, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. MBPC belongs to the class of piperidine derivatives and is a synthetic analog of the naturally occurring indole alkaloid, harmaline. In
Applications De Recherche Scientifique
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and pain management. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In pain management, this compound has been shown to have analgesic effects and can alleviate neuropathic pain.
Mécanisme D'action
The mechanism of action of Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the serotonergic, dopaminergic, and cholinergic systems. This compound has been shown to bind to serotonin receptors and inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain. This may contribute to its neuroprotective and cognitive-enhancing effects. Additionally, this compound has been found to bind to sigma-1 receptors, which are involved in various cellular processes, including cell survival, neuroprotection, and pain modulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In addition to its effects on neurotransmitter systems, this compound has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and plasticity. This compound has also been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. It is also stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions and animal models used.
Orientations Futures
There are several future directions for research on Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate. One area of interest is the development of this compound derivatives that have improved pharmacological properties and specificity for certain receptor subtypes. Another area of interest is the investigation of this compound's potential therapeutic applications in other fields, such as depression, anxiety, and addiction. Additionally, more studies are needed to elucidate the mechanism of action of this compound and its effects on different neurotransmitter systems and cellular processes.
Méthodes De Synthèse
The synthesis of Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate involves the condensation of 1-benzylindole-3-carboxaldehyde with piperidine-4-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then methylated using methyl iodide to yield this compound.
Propriétés
IUPAC Name |
methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-23(27)18-11-13-24(14-12-18)22(26)20-16-25(15-17-7-3-2-4-8-17)21-10-6-5-9-19(20)21/h2-10,16,18H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVVQVFLYECBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

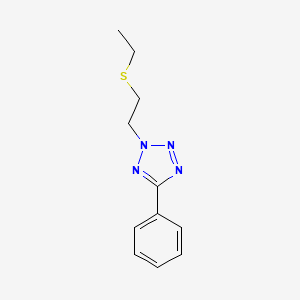
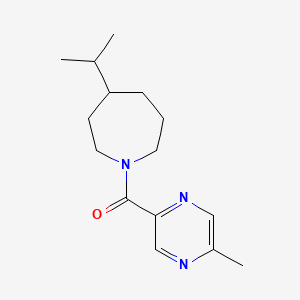
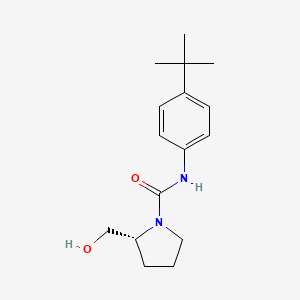

![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)
![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
![N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7563131.png)
![3-Propan-2-yl-5-[1-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7563137.png)
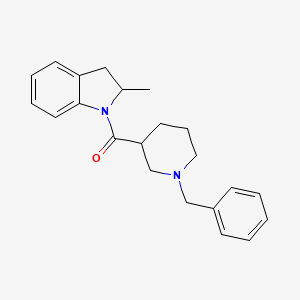

![Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7563161.png)
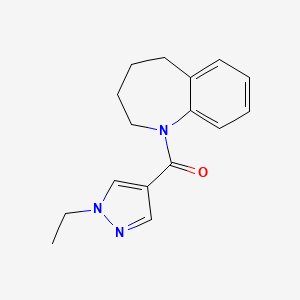
![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)
![3-Ethoxy-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B7563185.png)